Rhodium(III) nitrate dihydrate

説明

Synthesis Analysis

The synthesis of rhodium(III) nitrate dihydrate involves interactions of rhodium(III) aqua ions with nitrate ions in concentrated nitric acid solutions. This process has been studied using NMR and Raman spectroscopy, revealing the formation of mononuclear complexes and the dynamics of water to nitrate substitution at elevated temperatures. A notable synthesis outcome includes the crystalline salt Rb4trans-[Rh(H2O)2(NO3)4][Rh(NO3)6], characterized by monodentate coordination of nitrato ligands (Vasilchenko et al., 2016).

Molecular Structure Analysis

The molecular structure of rhodium(III) compounds, including those involving nitrate ions, has been elucidated through various studies. For example, the structure of a complex synthesized from potassium hexachlororhodiate(III) was determined, showcasing (μ-hydroxo)bis-pentaaquarhodium(III) nitrate tetrahydrate's structure and its solubility in water, ethanol, and acetone (Berdyugin et al., 2018).

Chemical Reactions and Properties

Rhodium(III) nitrate dihydrate participates in various chemical reactions, including C-H activation and the formation of C-C, C-N, and C-O bonds under oxidative conditions. These processes are crucial for constructing value-added molecules from simple starting materials, showcasing Rh(III)'s role in catalyzing bond formation and functionalization (Song et al., 2012).

Physical Properties Analysis

The compound's physical properties, such as solubility in various solvents and thermal decomposition behavior, have been studied to understand its behavior in different environments. The solubility in water, ethanol, and acetone and the thermal decomposition leading to rhodium(III) oxide are significant characteristics (Berdyugin et al., 2018).

Chemical Properties Analysis

The chemical properties of rhodium(III) nitrate dihydrate are highlighted by its reactivity in various conditions, demonstrating its potential as a catalyst and reactant in chemical synthesis. The formation of nitrene-radical-bound rhodium(III) complexes during C-H bond amination is a prime example of its versatile chemical reactivity (Fujita et al., 2018).

科学的研究の応用

Specific Scientific Field

This application falls under the field of Catalysis .

Summary of the Application

Rhodium(III) nitrate dihydrate is used as a precursor to synthesize Rh-doped catalysts for various chemical transformations .

Results or Outcomes

The outcomes of these chemical transformations would depend on the specific reactions being catalyzed. Unfortunately, the source does not provide specific results or quantitative data .

Synthesis of Nitro-functionalized Indenes

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

Rhodium(III) nitrate dihydrate is used in the Rh(III)-catalyzed synthesis of nitro-functionalized indenes .

Methods of Application or Experimental Procedures

The Rh(III)-catalyzed synthesis of nitro-functionalized indenes is realized via C–H activation of arylnitrones and annulation with nitroolefins .

Results or Outcomes

The reaction proceeded in moderate to high yields with good functional group tolerance under ambient atmosphere .

Synthesis of Fe–Rh/TiO2 Catalysts

Specific Scientific Field

This application is in the field of Catalysis .

Summary of the Application

Rhodium(III) nitrate dihydrate can be used with iron (III) nitrate nonahydrate to synthesize Fe–Rh/TiO2 catalysts for hydrogenation reaction .

Results or Outcomes

The outcomes of these chemical transformations would depend on the specific reactions being catalyzed. Unfortunately, the source does not provide specific results or quantitative data .

Use in Optic, Laser, Crystal and Glass Applications

Specific Scientific Field

This application is in the field of Material Science .

Summary of the Application

Rhodium(III) nitrate dihydrate is used in optic, laser, crystal and glass applications .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The outcomes of these applications would depend on the specific use cases. Unfortunately, the source does not provide specific results or quantitative data .

Ethene Hydroformylation

Specific Scientific Field

This application is in the field of Catalysis .

Summary of the Application

Rhodium(III) nitrate dihydrate can be used as a precursor to synthesize a bimetallic Rh/Co catalyst for Ethene Hydroformylation .

Results or Outcomes

The outcomes of these chemical transformations would depend on the specific reactions being catalyzed. Unfortunately, the source does not provide specific results or quantitative data .

Simultaneous Electrodeposition of Cu and Rh

Specific Scientific Field

This application is in the field of Electrochemistry .

Summary of the Application

Rhodium(III) nitrate dihydrate can be used for the simultaneous electrodeposition of Cu and Rh from an aqueous nitrate solution .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The outcomes of these applications would depend on the specific use cases. Unfortunately, the source does not provide specific results or quantitative data .

Safety And Hazards

将来の方向性

Rhodium(III) nitrate dihydrate is of interest because nuclear wastes, which contain rhodium, are recycled by dissolution in nitric acid . It is used as a precursor to synthesize rhodium . Future research could focus on its potential applications in the field of catalysis, electro-plating, and the glass industry .

特性

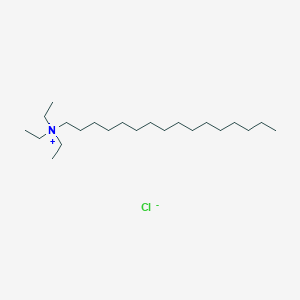

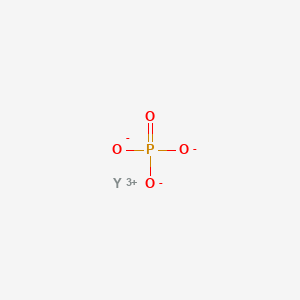

IUPAC Name |

rhodium(3+);trinitrate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.2H2O.Rh/c3*2-1(3)4;;;/h;;;2*1H2;/q3*-1;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULCFFJNLVZXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

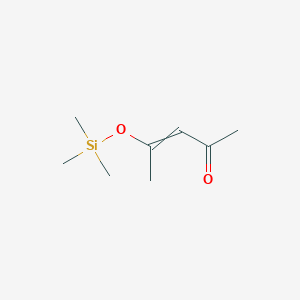

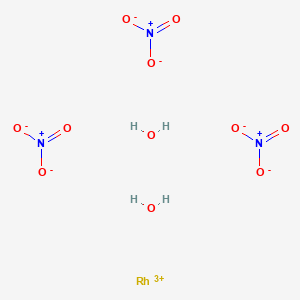

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N3O11Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631163 | |

| Record name | Rhodium(3+) nitrate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodium(III) nitrate dihydrate | |

CAS RN |

13465-43-5 | |

| Record name | Rhodium(3+) nitrate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。